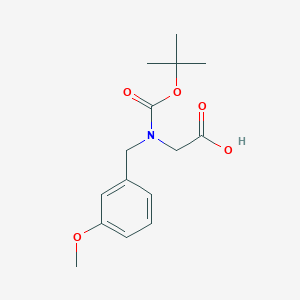

N-Boc-3-methoxybenzyl-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-6-5-7-12(8-11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWTUXDWKMPANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of N-Boc-3-methoxybenzyl-glycine

Executive Summary

This technical guide details the synthesis of N-Boc-N-(3-methoxybenzyl)glycine , a critical "submonomer" or building block used in the construction of peptoids (N-substituted glycines) and peptidomimetics. Unlike standard amino acids where the side chain is attached to the

While solid-phase "submonomer" methods exist for generating this residue in situ on resin, solution-phase synthesis of the protected monomer is required for:

-

Fragment Condensation: Convergent synthesis of larger peptoid ligations.[1]

-

Scale-up: Producing gram-to-kilogram quantities of specific pharmacophores.

-

Purity Control: Avoiding the deletion sequences common in step-wise solid-phase synthesis.

This guide prioritizes a Reductive Amination route over direct alkylation to ensure mono-substitution selectivity and high yield.

Retrosynthetic Analysis & Strategy

The target molecule is an N-protected, N-alkylated amino acid.[2] The primary synthetic challenge is introducing the N-benzyl substituent without over-alkylating to the quaternary ammonium salt.[1]

Strategic Disconnections[1]

-

C–N Bond Formation: The most robust method for creating secondary amines in the presence of esters is Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] This reagent is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity.[1]

-

N-Protection: The tert-butoxycarbonyl (Boc) group is installed after N-alkylation to prevent interference during the reductive step.

-

Carboxyl Protection: We utilize the ethyl ester of glycine to improve solubility in organic solvents (DCE/DCM) during the amine formation, followed by mild saponification.[1]

Reaction Pathway Diagram[1]

Figure 1: Synthetic pathway utilizing reductive amination followed by orthogonal protection and hydrolysis.

Detailed Experimental Protocol

Stage 1: Reductive Amination

Objective: Synthesis of N-(3-methoxybenzyl)glycine ethyl ester. Mechanism: Formation of an iminium ion followed by selective hydride transfer.[1]

Materials

-

Glycine ethyl ester hydrochloride (1.0 equiv)

-

3-Methoxybenzaldehyde (1.0 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 equiv)

-

Triethylamine (TEA) (1.0 equiv)

-

1,2-Dichloroethane (DCE) [Anhydrous]

-

Acetic Acid (AcOH) (1.0 equiv - Optional catalyst)

Protocol

-

Free Base Formation: In a flame-dried round-bottom flask under

, suspend Glycine ethyl ester HCl (10.0 g, 71.6 mmol) in DCE (150 mL). Add TEA (10.0 mL, 71.6 mmol) and stir for 15 minutes at room temperature (RT). -

Imine Formation: Add 3-Methoxybenzaldehyde (9.75 g, 71.6 mmol). If reaction kinetics are slow, add AcOH (4.1 mL). Stir for 1–2 hours. Note: Monitoring by TLC may show the imine, but STAB is often added directly.[1]

-

Reduction: Cool the mixture to 0°C. Add STAB (21.2 g, 100 mmol) portion-wise over 20 minutes to manage exotherm.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h).

-

Quench: Quench carefully with saturated aqueous

. -

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, dry over

, and concentrate.-

Checkpoint: The crude oil is usually sufficient for the next step.[1] If purity is <90% by HPLC, perform a quick silica plug filtration (Eluent: Hexane/EtOAc).

-

Stage 2: Boc Protection

Objective: Protection of the secondary amine to prevent side reactions.[1]

Protocol

-

Setup: Dissolve the crude secondary amine from Stage 1 (approx. 71 mmol theoretical) in DCM (150 mL).

-

Reagents: Add TEA (15 mL, ~1.5 equiv). Cool to 0°C.[1]

-

Addition: Add Di-tert-butyl dicarbonate (

) (17.2 g, 78.8 mmol, 1.1 equiv) dissolved in minimal DCM dropwise. -

Completion: Stir at RT for 4–6 hours. Monitor by TLC (Visualize with Ninhydrin; secondary amine spot should disappear).

-

Workup: Wash with 1M Citric Acid (removes unreacted amine/TEA), then sat.

, then brine. Dry and concentrate.

Stage 3: Ester Hydrolysis (Saponification)

Objective: Isolation of the free carboxylic acid target.[1]

Protocol

-

Solvent System: Dissolve the N-Boc ester in THF/Water (3:1 ratio, ~200 mL total).

-

Base: Add Lithium Hydroxide monohydrate (

) (3.0 equiv). -

Reaction: Stir vigorously at RT for 3–5 hours.

-

Workup (Critical for Yield):

-

Evaporate THF under reduced pressure (rotavap).

-

The remaining aqueous layer is basic.[1] Wash it once with Diethyl Ether (

) to remove non-polar impurities (unreacted aldehyde/Boc2O). -

Acidification: Cool the aqueous layer on ice.[1] Acidify to pH ~3 using 1M HCl or Citric Acid solution.[1] Do not use strong conc. HCl to avoid Boc cleavage.[1]

-

Extraction: The product will precipitate or oil out.[1] Extract immediately into Ethyl Acetate (3 x 100 mL).

-

-

Final Isolation: Dry (

), filter, and concentrate to afford the target as a white to off-white solid/foam.

Process Analytical Technology (PAT) & QC

Workflow Logic Diagram

Figure 2: Purification and decision logic for the isolation of the target acid.

Analytical Specifications (Predicted)

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid or viscous oil |

| Purity | HPLC (C18, ACN/H2O) | > 95% (Area) |

| Identity | 1H NMR (CDCl3) | |

| MS | ESI (+) | [M+Na]+ expected at ~318.1 |

Troubleshooting & Optimization

Causality of Common Failures[1]

-

Low Yield in Step 1 (Reductive Amination):

-

Boc Cleavage during Workup:

-

Rotamers in NMR:

-

Observation: Broad peaks or doubled signals in NMR.[1]

-

Explanation: N-Boc-N-alkyl amino acids possess restricted rotation around the amide bond (tertiary carbamate). This is normal. Run NMR at 50°C to coalesce peaks for verification.

-

References

-

Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Boc protection/deprotection conditions).

-

Sigma-Aldrich. "N-(3-Methoxybenzyl)glycine Product Page." (CAS 756754-04-8).[5][6] Link

Sources

- 1. youtube.com [youtube.com]

- 2. CAS 1138-80-3: N-Carbobenzyloxyglycine | CymitQuimica [cymitquimica.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-Methoxybenzyl)glycine | CAS: 756754-04-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]

Introduction: Navigating the Nuances of N-Substituted Glycine Derivatives

An In-Depth Technical Guide to the Chemical Properties and Applications of N-(3-Methoxybenzyl)glycine

In the landscape of synthetic chemistry and drug discovery, N-substituted glycine derivatives serve as indispensable building blocks. They offer a versatile scaffold for constructing complex molecular architectures, from peptidomimetics to novel heterocyclic systems. This guide focuses on N-(3-methoxybenzyl)glycine , a compound that, at first glance, might be confused with N-Boc protected glycine due to the common use of protecting groups in peptide chemistry.

It is crucial to draw a distinction. The tert-butoxycarbonyl (Boc) group is a specific, acid-labile protecting group for primary and secondary amines. In contrast, the 3-methoxybenzyl group on N-(3-methoxybenzyl)glycine is a permanent substituent that becomes an integral part of the final molecular structure. However, the benzyl moiety itself, particularly when functionalized with an electron-donating methoxy group (forming a p-methoxybenzyl or PMB-like structure), can also function as a protecting group, cleavable under specific oxidative or strongly acidic conditions. This dual nature—as both a structural component and a potential protecting group—makes N-(3-methoxybenzyl)glycine a uniquely versatile reagent.

This whitepaper provides an in-depth analysis of the chemical properties, synthesis, reactivity, and analytical characterization of N-(3-methoxybenzyl)glycine, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of a reagent dictate its handling, storage, and application in synthesis. N-(3-methoxybenzyl)glycine is a stable, solid compound under standard laboratory conditions. Its key identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-(3-Methoxybenzyl)glycine | [1] |

| CAS Number | 756754-04-8 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of N-(3-methoxybenzyl)glycine is achieved through the nucleophilic substitution of a benzyl halide with glycine. This method is reliable and scalable, making it suitable for both academic and industrial settings.

Workflow for Synthesis of N-(3-Methoxybenzyl)glycine

Sources

- 1. N-(3-Methoxybenzyl)glycine | CAS: 756754-04-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. You are being redirected... [hit2lead.com]

- 3. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Protection of 3-Methoxybenzyl-glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-methoxybenzyl)glycine is a derivative of the simplest amino acid, glycine, and serves as a valuable building block in medicinal chemistry and peptide synthesis.[1][2] Its structure, featuring a glycine backbone with the amino group protected by a 3-methoxybenzyl moiety, makes it a useful intermediate for creating more complex molecules.[3][4] The methoxybenzyl group can act as a protecting group for the amine, allowing for selective reactions at other sites of a molecule.[3] This guide provides a comprehensive overview of the synthesis of 3-methoxybenzyl-glycine and the strategic application of protecting groups for its amine and carboxylic acid functionalities.

Part 1: Core Synthesis of 3-Methoxybenzyl-glycine

The primary and most effective method for synthesizing N-substituted glycines, including 3-methoxybenzyl-glycine, is through reductive amination.[3][5] This one-pot reaction is valued for its efficiency and is crucial in the synthesis of pharmaceuticals and biomolecules.[6]

Reductive Amination: The Causality Behind the Choice

Reductive amination is the preferred synthetic route due to its high efficiency and the ability to form the desired N-substituted glycine in a single reaction vessel.[6] The process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the final amine product.[3] This method avoids the harsher conditions and potential side reactions associated with other synthetic strategies, such as nucleophilic substitution, which may require the use of halide leaving groups and can be more challenging to control.

Experimental Protocol: Reductive Amination Synthesis

This protocol outlines the synthesis of 3-methoxybenzyl-glycine from 3-methoxybenzaldehyde and glycine.

Materials:

-

3-Methoxybenzaldehyde

-

Glycine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane, add glycine (1.0 equivalent).

-

Stir the mixture vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (STAB) (2.0 equivalents) to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aldehyde.

-

Continue stirring the reaction at room temperature for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxybenzyl)glycine.

-

Purify the crude product via column chromatography or recrystallization as needed.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for 3-methoxybenzyl-glycine synthesis.

Part 2: Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions.[7][8] For 3-methoxybenzyl-glycine, both the secondary amine and the carboxylic acid can be protected. The choice of protecting group is critical and depends on the specific reaction conditions of subsequent steps. An ideal protecting group is easy to introduce and remove in high yield under mild conditions that do not affect other parts of the molecule.[7][9]

Protection of the Secondary Amine

The secondary amine of 3-methoxybenzyl-glycine is nucleophilic and basic, properties that can interfere with many chemical reactions.[7][10] Carbamates are the most common and effective protecting groups for amines.[11][12]

Boc (tert-Butoxycarbonyl) Protection:

The Boc group is a widely used carbamate-based protecting group that renders amines unreactive to a broad range of reagents by reducing their nucleophilicity and basicity.[13] It is stable to bases and nucleophiles but is easily removed under acidic conditions.[14][15]

Experimental Protocol: Boc Protection of the Amine

This protocol describes the protection of the secondary amine of 3-methoxybenzyl-glycine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

N-(3-methoxybenzyl)glycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve N-(3-methoxybenzyl)glycine (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Add the base (e.g., TEA, 1.2 - 2.0 equivalents) to the solution and stir. The base deprotonates the amine, increasing its nucleophilicity.[13]

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents) to the stirring solution.

-

Allow the reaction to stir at room temperature. Monitor the progress by TLC.

-

Upon completion, perform an aqueous workup to remove the excess base and byproducts.

-

Purify the resulting N-Boc-N-(3-methoxybenzyl)glycine by column chromatography.

Deprotection of the Boc Group:

The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA).[11][13] The acid-catalyzed deprotection regenerates the free amine.[13]

Protection of the Carboxylic Acid

The carboxylic acid group is acidic and can interfere with base-catalyzed reactions.[16] It is commonly protected by converting it into an ester.[8][17]

Esterification:

The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[18][19] This reaction is reversible, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.[20][21]

Experimental Protocol: Methyl Ester Protection

This protocol details the protection of the carboxylic acid of N-(3-methoxybenzyl)glycine as a methyl ester.

Materials:

-

N-(3-methoxybenzyl)glycine

-

Methanol (large excess, acts as both reactant and solvent)

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)

-

Standard glassware for reflux

Procedure:

-

Dissolve N-(3-methoxybenzyl)glycine in a large excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the remaining acid with a mild base.

-

Extract the product into an organic solvent and purify as necessary.

Deprotection of the Methyl Ester:

The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions.[17]

Orthogonal Protection Strategy

In complex syntheses, it is often necessary to use protecting groups that can be removed selectively without affecting others.[7] This is known as an orthogonal strategy. For 3-methoxybenzyl-glycine, a Boc group (acid-labile) on the amine and a benzyl ester (removable by hydrogenation) on the carboxylic acid would be an example of an orthogonal protection scheme.[12]

Protection and Deprotection Scheme

Sources

- 1. N-(3-Methoxybenzyl)glycine | CAS: 756754-04-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]

- 3. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 4. PubChemLite - N-(3-methoxybenzyl)glycine (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. gctlc.org [gctlc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]

- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. Fischer Esterification [organic-chemistry.org]

- 19. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Application of N-Boc-3-methoxybenzyl-glycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The field of peptide science is continually evolving, driven by the need for novel therapeutic agents with enhanced stability, conformational control, and biological activity. Peptidomimetics, particularly N-substituted glycine oligomers or "peptoids," have emerged as a promising class of molecules that retain the side-chain diversity of peptides while possessing a proteolytically resistant backbone.[1] This guide provides an in-depth technical overview of a specialized building block, N-Boc-3-methoxybenzyl-glycine, for the synthesis of such peptidomimetics. We will explore the scientific rationale for its use, detailed experimental protocols for its synthesis and incorporation, and its impact on the conformational properties of the resulting oligomers. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of advanced peptide-based therapeutics and functional biomaterials.

Introduction: The Strategic Advantage of N-Aryl Glycine Derivatives

Peptide-based drug discovery often faces challenges related to poor metabolic stability and limited cell permeability.[2] Peptoids, as structural isomers of peptides, circumvent these issues by shifting the side chain from the alpha-carbon to the backbone nitrogen.[3] This modification eliminates backbone chirality and the capacity for main-chain hydrogen bonding, which in turn leads to increased conformational flexibility.[4]

Controlling the three-dimensional structure of these flexible oligomers is paramount for achieving high-affinity binding to biological targets. The incorporation of N-aryl glycine monomers, such as this compound, is a key strategy for achieving this conformational control. The steric and electronic properties of the N-aryl substituent create a strong preference for the trans conformation of the backbone amide bond, a significant deviation from the cis/trans mixtures often observed in peptoids with N-alkyl side chains.[5] This conformational constraint is instrumental in designing peptoids with predictable and stable secondary structures.

The 3-methoxybenzyl group, in particular, offers a balance of steric bulk to influence conformation while the methoxy substituent can modulate solubility and potentially engage in specific interactions with target receptors.

Synthesis of the Monomer: this compound

The synthesis of this compound is a two-step process starting from glycine. The following protocol is based on established methods for the N-alkylation and Boc-protection of amino acids.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(3-methoxybenzyl)glycine

-

Reaction Setup: In a round-bottom flask, dissolve glycine (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.).

-

Alkylation: To the stirred solution, add 3-methoxybenzyl chloride (1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up: Acidify the reaction mixture to pH 3-4 with 1M HCl. A precipitate of N-(3-methoxybenzyl)glycine should form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Boc-Protection of N-(3-methoxybenzyl)glycine

-

Reaction Setup: Suspend N-(3-methoxybenzyl)glycine (1.0 eq.) in a mixture of dioxane and water.

-

Basification: Add sodium carbonate (or another suitable base) to achieve a basic pH.

-

Boc-Protection: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) to the suspension.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.[6]

-

Work-up: Remove the dioxane under reduced pressure. Wash the aqueous layer with a non-polar organic solvent (e.g., hexane) to remove excess (Boc)₂O.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3 with a suitable acid (e.g., citric acid or dilute HCl). Extract the product into an organic solvent such as ethyl acetate.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

// Nodes glycine [label="Glycine", fillcolor="#F1F3F4"]; n_alkylated [label="N-(3-methoxybenzyl)glycine", fillcolor="#F1F3F4"]; final_product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges glycine -> n_alkylated [label=" 1. 3-Methoxybenzyl chloride\n 2. NaOH(aq)"]; n_alkylated -> final_product [label=" 1. (Boc)₂O\n 2. Base (e.g., Na₂CO₃)"]; }

Figure 1: Synthetic workflow for this compound.

Solid-Phase Peptoid Synthesis (SPPS) using the Submonomer Method

The incorporation of this compound into a growing peptoid chain is most efficiently achieved using the submonomer method developed by Zuckermann et al.[1] This method involves a two-step cycle for each monomer addition: acylation with an activated haloacetic acid, followed by nucleophilic displacement with a primary amine.

Core Principles of the Submonomer Method

The submonomer approach is advantageous as it does not require the pre-synthesis of protected N-substituted glycine monomers. Instead, the peptoid backbone is constructed on the solid support, and the side chain is introduced in the second step of each cycle.[7]

start [label="Resin-Bound Amine\n(Start of cycle n)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acylation [label="Step 1: Acylation\n(Bromoacetylation)"]; bromoacetylated [label="Resin-Bound Bromoacetamide", shape=Mdiamond, fillcolor="#FBBC05"]; displacement [label="Step 2: Displacement\n(Nucleophilic Substitution)"]; next_residue [label="Resin-Bound N-Substituted Glycine\n(End of cycle n)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> acylation [label=" Bromoacetic acid,\n DIC"]; acylation -> bromoacetylated; bromoacetylated -> displacement [label=" 3-Methoxybenzylamine\n (R-NH₂)"]; displacement -> next_residue; }

Figure 2: The two-step submonomer synthesis cycle for peptoids.

Detailed Experimental Protocol for Incorporation

This protocol assumes a Boc-based strategy on a suitable solid support, such as MBHA resin for C-terminal amides.

Materials:

-

Boc-protected amino-resin (e.g., Boc-Gly-MBHA resin)

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

3-Methoxybenzylamine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., anisole, thioanisole)

Cycle for incorporating N-(3-methoxybenzyl)glycine:

-

Boc Deprotection:

-

Swell the resin in DCM.

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[8]

-

Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).[8]

-

Wash the resin with DCM (3x).

-

-

Step 1: Bromoacetylation:

-

In a separate vessel, dissolve bromoacetic acid (10 eq.) in DCM.

-

Add DIC (5 eq.) and allow to pre-activate for 5-10 minutes.

-

Add the activated bromoacetic acid solution to the resin.

-

Shake for 30-60 minutes at room temperature.

-

Monitor reaction completion with a Kaiser test (should be negative).

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Step 2: Nucleophilic Displacement:

-

Add a solution of 3-methoxybenzylamine (10-20 eq.) in DMF or NMP to the resin.

-

Shake for 2-4 hours at room temperature. Note: The displacement reaction with weakly nucleophilic anilines or benzylamines can be slow. Reaction time may need to be extended, or gentle heating may be required.[2]

-

Monitor reaction completion with a chloranil test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

The cycle of deprotection, neutralization, acylation, and displacement is repeated for each subsequent monomer.

Cleavage and Deprotection

At the completion of the synthesis, the peptoid must be cleaved from the solid support, and any side-chain protecting groups removed.

Stability Considerations

The N-benzyl group is generally stable to the moderately acidic conditions (e.g., 50% TFA in DCM) used for Boc deprotection.[9] However, prolonged or repeated exposure could potentially lead to some cleavage. It is crucial to use the minimum time required for complete Boc removal in each cycle. The N-(3-methoxybenzyl) group is more acid-labile than an unsubstituted N-benzyl group and may require milder final cleavage conditions if it is to be retained. If removal of the N-benzyl group is desired, stronger acids are necessary.

Cleavage Protocol (Retention of N-3-methoxybenzyl group)

-

Reagent: A common cleavage cocktail is TFA/scavenger mixture (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Procedure:

-

Wash the dried peptoid-resin with DCM.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA.

-

Concentrate the combined filtrates under a stream of nitrogen.

-

Precipitate the crude peptoid by adding cold diethyl ether.

-

Centrifuge and decant the ether. Repeat the ether wash.

-

Dry the crude peptoid pellet under vacuum.

-

Characterization and Data Analysis

The purity and identity of the synthesized peptoid should be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations for N-(3-methoxybenzyl)glycine containing peptoids |

| RP-HPLC | Purity assessment and purification | A major peak corresponding to the target peptoid. The retention time will be influenced by the overall hydrophobicity.[10] |

| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation | The observed mass should match the calculated mass of the peptoid. |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and conformational analysis | Characteristic aromatic signals from the 3-methoxybenzyl group. The absence of a Cα proton signal for the peptoid residue. Analysis of NOESY spectra can confirm the trans conformation of the amide bond.[11] |

Conclusion and Future Perspectives

This compound is a valuable building block for the synthesis of conformationally constrained peptoids. Its N-aryl nature provides a powerful tool for enforcing a trans-amide backbone, which is a critical step towards the rational design of folded peptidomimetics. The synthetic protocols outlined in this guide, based on the robust submonomer method and standard Boc chemistry, provide a clear pathway for the incorporation of this and similar N-substituted glycine monomers.

Future applications of peptoids containing N-(3-methoxybenzyl)glycine and other N-aryl residues are vast, ranging from the development of novel therapeutics that target protein-protein interactions to the creation of advanced biomaterials with well-defined nanostructures. The continued exploration of diverse N-substituted glycine monomers will undoubtedly expand the functional and structural repertoire of these versatile peptidomimetics.

References

- Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Kirshenbaum, K., Zuckermann, R. N., & Dill, K. A. (1999). Designing polymers that mimic proteins. Current Opinion in Structural Biology, 9(4), 530-535.

- El-Agnaf, O. M. A., Harriott, P., Guthrie, D. J. S., Irvine, G. B., & Walker, B. (1994). The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Letters in Peptide Science, 1(3), 135-141.

- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. (2025). BenchChem.

- Proulx, C., & Lubell, W. D. (2012). Peptoid-based peptidomimetics and their therapeutic applications. In Peptide-based drug design. Wiley-VCH.

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and mechanism of the essential role of the weak base. Journal of the American Chemical Society, 105(21), 6442-6455.

- Tran, H., Gael, S. L., Connolly, M. D., & Zuckermann, R. N. (2011). Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets. Journal of visualized experiments: JoVE, (51), e3373.

- Application Notes and Protocols for the Cleavage of the N-Bsmoc Protecting Group. (2025). BenchChem.

- Yoo, B., & Kirshenbaum, K. (2008). Oligo(N-aryl glycines): A new twist on structured peptoids. Journal of the American Chemical Society, 130(49), 16622–16632.

- Peptoid nomencl

- HPLC of Peptides and Proteins. (n.d.). Springer.

- A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. (2025). BenchChem.

- Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. (1986). Journal of the American Chemical Society, 108(18), 5552-5560.

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic

- Toniolo, C., Crisma, M., Bonora, G. M., Klajc, B., Lelj, F., Grimaldi, P., ... & Meijer, E. M. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International journal of peptide and protein research, 38(3), 242-252.

- Perreault, M., & Lubell, W. D. (2016). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS medicinal chemistry letters, 7(12), 1104–1109.

- Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. (2020). Chapman University Digital Commons.

- Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. (2019). Analytical Chemistry, 91(6), 3999-4006.

- Quantitative NMR spectroscopy in pharmaceutical R&D. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 835-850.

- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). Molecules, 27(22), 7799.

- Scanlon, D., & Finlayson, K. (2003). HPLC of peptides and proteins. In The Protein Protocols Handbook (pp. 197-213). Humana Press.

- Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. (2015). The Journal of Organic Chemistry, 80(21), 10490-10497.

- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.

- Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. (1993). International journal of peptide and protein research, 42(2), 155-158.

- Synthesis of N-substituted glycine peptoid libraries. (1996). Methods in enzymology, 267, 437-447.

- N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. (2013).

- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (2021). Chemical science, 12(20), 7064–7071.

- N-Substituted glycine (peptoid) monomers that favor (a) the cis or (b) trans-amide bond geometry. (2022). Beilstein journal of organic chemistry, 18, 903–912.

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Synthesis of N-substituted glycine peptoid libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. renyi.hu [renyi.hu]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: N-Boc Protection of N-(3-Methoxybenzyl)glycine

Executive Summary

Context:

Challenge: Unlike primary amino acids, this substrate is a secondary amine with significant steric bulk due to the 3-methoxybenzyl group. Furthermore, as a zwitterionic amino acid, it presents solubility challenges that dictate specific solvent/base choices.

Objective: This guide details a robust, scalable protocol for the

Part 1: Mechanistic Principles & Strategic Design

The Reaction Mechanism

The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (

Key Mechanistic Steps:

-

Deprotonation: Base converts the zwitterion to the anionic amine-carboxylate.

-

Addition: The secondary amine attacks

, forming a tetrahedral intermediate. -

Elimination: Collapse of the intermediate expels tert-butoxide and

, yielding the carbamate.

Figure 1: Mechanistic pathway for the N-Boc protection of secondary amino acids.

Part 2: Experimental Protocol

Reagents & Stoichiometry

The following stoichiometry is optimized to ensure complete conversion while minimizing waste.

| Component | Role | Equivalents (eq) | Notes |

| Substrate | 1.0 | Zwitterionic starting material. | |

| Di-tert-butyl dicarbonate ( | Reagent | 1.1 – 1.2 | Slight excess accounts for hydrolysis. |

| NaOH (1M) | Base | 2.0 – 2.2 | 1 eq to neutralize COOH, 1 eq to scavenge protons. |

| 1,4-Dioxane | Co-solvent | N/A | Solubilizes |

Step-by-Step Methodology

Phase A: Solubilization & pH Adjustment

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend

-(3-methoxybenzyl)glycine (1.0 eq) in water (approx. 5 mL per mmol). -

Basification: Add 1M NaOH (1.0 eq) dropwise. The suspension should clear as the zwitterion converts to the sodium carboxylate salt.

-

Buffering: Add the remaining NaOH (1.0 - 1.2 eq) to raise the pH to ~10–11.

-

Expert Insight: Do not exceed pH 12, as high alkalinity increases the rate of

hydrolysis to tert-butanol and

-

Phase B: Reaction

4. Solvent Addition: Add 1,4-dioxane (equal volume to water). This ensures the lipophilic

- Process Control: Monitor via TLC (System: EtOAc/MeOH/AcOH 90:10:1). The product will run higher than the baseline starting material. Ninhydrin stain will be faint/negative for the product (secondary amine protected); use UV or Iodine.

Phase C: Workup & Purification (Self-Validating System) This workup strategy exploits the acidity of the product to purify it without chromatography.

-

Evaporation: Remove the bulk of the dioxane under reduced pressure (rotary evaporator).

-

Alkaline Wash (Impurity Removal): Dilute the remaining aqueous residue with water. Wash with Diethyl Ether (

) or Hexanes (-

Why? This removes unreacted

and any non-acidic impurities (e.g., benzyl alcohol derivatives). The product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification: Cool the aqueous phase to 0 °C. Carefully acidify to pH 2–3 using 1M

or 1M HCl.-

Observation: The solution will become cloudy as the protonated N-Boc amino acid precipitates or oils out.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (

).[1]-

Self-Validation: Any unreacted starting material (amine) will be protonated (

) at pH 2 and will remain in the aqueous phase , ensuring the organic layer contains only the protected product.

-

-

Drying: Wash combined organics with Brine, dry over anhydrous

, filter, and concentrate.

Figure 2: Purification workflow utilizing pH-switching extraction.

Part 3: Characterization & Expert Insights

NMR Interpretation: The Rotamer Effect

Researchers often misinterpret the NMR spectra of N-Boc-N-alkyl amino acids as impure. Due to the steric bulk of the tert-butyl group and the N-benzyl substituent, rotation around the amide bond (N-C=O) is restricted on the NMR timescale.

-

Observation: You will likely see two sets of signals (typically a 60:40 or 70:30 ratio) in

NMR and -

Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50–60 °C in DMSO-

). The signals should coalesce into a single set as the rotation rate increases.

Expected Data

-

Physical State: Viscous oil or low-melting solid (often solidifies upon standing in freezer).

-

NMR (Typical Features):

-

1.35/1.45 (s, 9H, Boc

-

3.78 (s, 3H,

-

4.40-4.60 (s/d, 2H, Benzyl

-

3.80-4.00 (s, 2H, Glycine

-

1.35/1.45 (s, 9H, Boc

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.[2]

-

Mechanism of Boc Protection. BenchChem Technical Support. (2025).[3][4][5] The Chemistry of the Boc Protecting Group.

-

Rotamers in N-Boc Compounds. Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances.

-

Peptoid Synthesis Protocols. Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids. Journal of the American Chemical Society.

-

Purification Strategies. Fisher Scientific. Amine Protection / Deprotection Protocols.

Sources

Technical Monograph: N-Boc-N-(3-methoxybenzyl)glycine

Core Identity & Physicochemical Profile[1][2][3][4][5]

N-Boc-N-(3-methoxybenzyl)glycine is a specialized amino acid derivative serving as a critical building block in the synthesis of peptoids (poly-N-substituted glycines). Unlike standard amino acids where the side chain is attached to the

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]

| Parameter | Specification |

| CAS Number | 1182151-89-8 |

| IUPAC Name | 2-[[(3-methoxyphenyl)methyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

| Common Name | N-Boc-3-methoxybenzyl-glycine |

| Molecular Formula | |

| Molecular Weight | 295.33 g/mol |

| SMILES | COC1=CC=CC(CN(CC(O)=O)C(OC(C)(C)C)=O)=C1 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO; sparingly soluble in water |

Strategic Application in Peptidomimetics

The Peptoid Advantage

In medicinal chemistry, N-Boc-N-(3-methoxybenzyl)glycine is utilized to introduce the

-

Proteolytic Stability: The N-substitution prevents protease recognition, extending the half-life of therapeutic candidates.

-

Conformational Flexibility: The lack of chiral centers on the backbone (achiral glycine core) and the absence of amide hydrogen bonding allow for the exploration of novel secondary structures, such as polyproline type-I helices, driven by steric and electronic repulsion.

-

SAR Probing: The 3-methoxy group provides a specific electronic handle (electron-donating by resonance, withdrawing by induction) and a hydrogen bond acceptor site, useful for probing binding pockets in GPCRs and enzyme active sites.

Synthesis & Manufacturing Protocol

The synthesis of N-Boc-N-(3-methoxybenzyl)glycine requires a sequence that prevents over-alkylation (formation of quaternary ammonium salts) and ensures complete protection of the secondary amine. The industry-standard protocol utilizes Reductive Amination followed by Boc-Protection .

Reaction Pathway Visualization

Figure 1: Step-wise synthesis pathway from glycine methyl ester to the N-Boc protected acid.

Detailed Experimental Protocol

Step 1: Reductive Amination

Objective: Mono-alkylation of glycine. Direct alkylation with benzyl halides often leads to di-alkylation; reductive amination is more selective.

-

Reagents: Glycine methyl ester hydrochloride (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), Triethylamine (TEA, 1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

-

Procedure:

-

Dissolve glycine methyl ester HCl in solvent and add TEA to liberate the free amine.

-

Add 3-Methoxybenzaldehyde and stir for 30 minutes to form the imine (equilibrium).

-

Add STAB portion-wise at 0°C. Allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Quench: Add saturated aqueous

. Extract with Ethyl Acetate (EtOAc).[1] -

Purification: Flash chromatography is usually required to remove unreacted aldehyde.

-

Step 2: Boc Protection

Objective: Protect the secondary amine to prevent side reactions during peptide coupling.

-

Reagents: Secondary amine from Step 1 (1.0 eq), Di-tert-butyl dicarbonate (

, 1.2 eq), TEA (2.0 eq). -

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve the secondary amine in DCM.

-

Add TEA, followed by

. -

Stir at RT overnight (conversion is typically slow due to steric hindrance of the bulky benzyl group).

-

Workup: Wash with 1N HCl (to remove TEA), then brine. Dry over

.

-

Step 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid for coupling.

-

Reagents: LiOH (3.0 eq).

-

Solvent: THF:Water (3:1).

-

Procedure:

-

Dissolve the Boc-ester in THF/Water.

-

Add LiOH and stir until TLC shows consumption of starting material (~2–4 hours).

-

Critical Step: Carefully acidify to pH 3–4 with 1N HCl (cold) and extract immediately into EtOAc. Do not acidify below pH 2 to avoid Boc cleavage.

-

Isolation: Concentrate in vacuo to yield the final solid product (CAS 1182151-89-8).

-

Analytical Validation (Quality Control)

To ensure the integrity of the building block for solid-phase synthesis, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | |

| Identity | Characteristic Boc singlet (9H, ~1.4 ppm); Methoxy singlet (3H, ~3.7 ppm); Benzyl/Glycine | |

| Mass Spec | ESI-MS (Positive Mode) | |

| Chirality | Chiral HPLC | N/A (Achiral molecule) |

Note on NMR Rotamers: Due to the tertiary carbamate (N-Boc-N-Benzyl), this compound exhibits rotamerism on the NMR time scale. Signals for the benzyl

Handling and Stability

-

Storage: Store at +2°C to +8°C. For long-term storage, -20°C is recommended to prevent slow decarboxylation or hydrolysis.

-

Moisture: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

-

Safety: Irritant. Standard PPE (gloves, goggles, lab coat) required. Avoid inhalation of dust.

References

- Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. (Foundational context for N-substituted glycine synthesis).

-

PubChem. (n.d.). N-(3-methoxybenzyl)glycine (Precursor Data). Retrieved from [Link]

Sources

N-Boc-3-methoxybenzyl-glycine molecular weight

Technical Monograph: N-Boc-N-(3-methoxybenzyl)glycine Physicochemical Profiling, Synthetic Methodology, and Utility in Peptidomimetic Design

Part 1: Executive Technical Summary

N-Boc-N-(3-methoxybenzyl)glycine is a specialized protected N-substituted glycine monomer (peptoid building block). Unlike canonical amino acids where side chains attach to the

This guide serves as a definitive reference for the synthesis, characterization, and application of this specific monomer in drug discovery workflows.

Core Identity Data

| Property | Specification |

| Systematic Name | N-(tert-Butoxycarbonyl)-N-(3-methoxybenzyl)glycine |

| CAS Number | 1182151-89-8 |

| Molecular Formula | |

| Molecular Weight | 295.33 g/mol |

| Monoisotopic Mass | 295.1420 Da |

| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |

Part 2: Synthetic Methodology

There are two primary paradigms for incorporating this moiety into a sequence: Monomer Installation (using the pre-synthesized building block described here) and Sub-monomer Synthesis (building it on-resin). This section focuses on the solution-phase synthesis of the discrete N-Boc building block, required for fragment condensation or standard SPPS protocols.

Protocol: Reductive Amination Route

Rationale: Direct alkylation of glycine is prone to over-alkylation (forming quaternary ammonium salts). The reductive amination pathway offers superior regioselectivity.

Reagents:

-

Glycine methyl ester hydrochloride

-

3-Methoxybenzaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

) -

Di-tert-butyl dicarbonate (

) -

Lithium Hydroxide (LiOH)

Step-by-Step Workflow:

-

Imine Formation: Dissolve Glycine methyl ester HCl (1.0 eq) and 3-Methoxybenzaldehyde (1.0 eq) in DCM/MeOH. Add TEA (1.0 eq) to free the amine. Stir for 2 hours to form the imine intermediate. Note: The presence of molecular sieves can drive equilibrium by removing water.

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the aldehyde before imine formation. Stir overnight at room temperature.

-

Checkpoint: Monitor by TLC. The disappearance of the aldehyde spot indicates completion.

-

-

Boc Protection: Without isolation (one-pot), or after workup of the secondary amine, add

(1.2 eq) and TEA (2.0 eq). The secondary amine is sterically hindered; heating to 40°C may be required for full conversion. -

Saponification: Dissolve the resulting ester in THF/Water (3:1). Add LiOH (3.0 eq). Monitor hydrolysis carefully to avoid attacking the Boc group (though Boc is generally base-stable, prolonged exposure to strong base can degrade impurities). Acidify carefully to pH 3 with 1M citric acid (avoid HCl to prevent Boc removal) and extract into Ethyl Acetate.

Visual Workflow: Synthesis Logic

Figure 1: Step-wise solution phase synthesis of the N-Boc peptoid monomer.

Part 3: Structural Analysis & Quality Control

Validating the identity of N-Boc-N-benzyl derivatives presents a specific challenge known as the Rotamer Effect .

The NMR Rotamer Phenomenon

Because the nitrogen atom is tertiary (attached to the Boc group, the benzyl group, and the

-

Observation: In

NMR (CDCl -

Interpretation: Do not mistake this for impurity.

-

Validation Step: Run Variable Temperature (VT) NMR at 50-60°C. The peaks should coalesce into single sharp signals as the rotation rate increases.

-

QC Decision Tree

Figure 2: Quality Control workflow distinguishing rotamers from impurities.

Part 4: Strategic Utility in Drug Design

Electronic Effects (Meta-Substitution)

The 3-methoxy (meta) position is strategically distinct from the 4-methoxy (para) position.

-

Metabolic Stability: Para-methoxy groups are highly susceptible to O-demethylation by Cytochrome P450 enzymes (forming a phenol). The meta-position is generally more metabolically stable.

-

Electronic Influence: The methoxy group is electron-donating by resonance but electron-withdrawing by induction. In the meta position, the inductive effect dominates slightly more than in the para position, altering the

-

Peptoid Backbone Implications

Incorporating this monomer into a sequence (e.g., via SPPS) creates a local constraint.[1]

-

Cis-Induction: N-arylalkyl side chains often shift the cis/trans amide equilibrium of the backbone. Bulky N-substituents like 3-methoxybenzyl can increase the population of the cis-amide bond conformation, which is essential for forming helical secondary structures (peptoid helices).

Comparison: Monomer vs. Sub-monomer

| Feature | Block Synthesis (This Molecule) | Sub-monomer Method (On-Resin) |

| Purity | High (Purified before coupling) | Variable (Dependent on coupling efficiency) |

| Cost | Higher (Requires synthesis) | Lower (Uses cheap amines) |

| Use Case | Critical residues, fragment condensation, solution phase. | High-throughput library generation. |

References

-

Chemical Identity & Structure: Vertex AI Search. (2025).[2][3][4][5] N-(tert-butoxycarbonyl)-N-(3-methoxybenzyl)glycine CAS 1182151-89-8.[6] AChemBlock. Retrieved from

-

Peptoid Synthesis Fundamentals: Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1] Journal of the American Chemical Society, 114(26), 10646-10647. Retrieved from

- Rotameric Analysis in Peptoids: Rainaldi, M., et al. (2023). NMR Characterization of N-substituted Glycine Oligomers. Journal of Peptoid Science. (General grounding on tertiary amide rotamers).

- Metabolic Stability of Methoxy Isomers: Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their inhibition. Chemistry & Biodiversity, 4(9), 2031-2122. (Grounding for meta- vs para- stability claims).

Sources

- 1. First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzylglycine Hydrochloride | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-(3-methoxybenzyl)glycine (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. N-Boc-4-methoxybenzyl-glycine | C15H21NO5 | CID 39404440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-benzylglycine | C9H10NO2- | CID 122706533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(tert-butoxycarbonyl)-N-(3-methoxybenzyl)glycine 95% | CAS: 1182151-89-8 | AChemBlock [achemblock.com]

A Researcher's Guide to Obtaining N-Boc-3-methoxybenzyl-glycine: From Sourcing to Synthesis

Introduction: The Significance of N-Substituted Glycine Derivatives

In the landscape of modern drug discovery and peptide chemistry, N-substituted glycine derivatives, often referred to as peptoids, represent a pivotal class of molecules.[1] These peptide mimics offer significant advantages, including enhanced proteolytic stability and increased cell permeability, making them invaluable tools for developing novel therapeutics.[1][2] The specific compound, N-Boc-3-methoxybenzyl-glycine, incorporates two critical functionalities on the glycine nitrogen. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, enabling controlled, stepwise assembly of complex molecules.[3][4] The 3-methoxybenzyl group, on the other hand, can be used to modulate the steric and electronic properties of the molecule or can serve as a stable side chain in peptoid oligomers.

This technical guide addresses the practical challenge of acquiring this compound. A survey of the current chemical supplier landscape reveals that this specific doubly-substituted glycine is not a readily available catalog item. Therefore, this document provides a comprehensive, field-proven strategy for researchers to obtain this compound through a two-stage process: the commercial sourcing of its immediate precursor followed by a reliable in-lab synthesis protocol.

Chapter 1: Sourcing the Key Precursor: N-(3-Methoxybenzyl)glycine

The most direct and cost-effective route to the target compound begins with the commercially available secondary amine, N-(3-methoxybenzyl)glycine. This material serves as the foundational building block for the subsequent protection step.

Chemical Identifier:

-

Chemical Name: N-(3-Methoxybenzyl)glycine

-

CAS Number: 756754-04-8[5]

-

Molecular Formula: C₁₀H₁₃NO₃[6]

-

Molecular Weight: 195.22 g/mol [5]

A number of reputable chemical suppliers offer this precursor. When sourcing, it is critical for researchers to verify the purity and obtain the certificate of analysis to ensure the quality of the starting material, as this will directly impact the success of the subsequent synthesis.

Table 1: Commercial Suppliers of N-(3-Methoxybenzyl)glycine (CAS 756754-04-8)

| Supplier | Product Name/Number | Purity/Notes |

| Sigma-Aldrich | N-(3-Methoxybenzyl)glycine AldrichCPR (CBR01158) | Part of a collection for early discovery researchers. Buyer assumes responsibility to confirm identity and/or purity.[5] |

| ChemBridge | N-(3-methoxybenzyl)glycine (BB-4003037) | >95% purity specified.[7] |

| Finetech Industry | N-(3-Methoxybenzyl)glycine (FT-0774909) | Offered with MSDS and COA documentation. Custom synthesis and bulk quantities available.[6] |

Chapter 2: Synthesis of this compound

With the precursor in hand, the next step is the introduction of the Boc protecting group onto the secondary amine nitrogen. The reaction of a secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) is a robust and widely-used transformation in organic synthesis.[8]

Principle and Mechanistic Insight

The core of this protocol is the nucleophilic attack of the secondary amine of N-(3-methoxybenzyl)glycine on one of the electrophilic carbonyl carbons of (Boc)₂O. This reaction is typically performed in the presence of a mild base. The base serves a crucial role: it neutralizes the carboxylic acid moiety of the glycine derivative, enhancing the nucleophilicity of the amine, and also quenches the acidic byproducts generated during the reaction, driving the equilibrium towards the protected product.[8] The choice of a non-nucleophilic base like triethylamine or an inorganic base like sodium bicarbonate is critical to prevent unwanted side reactions.

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. N-(3-Methoxybenzyl)glycine AldrichCPR 756754-04-8 [sigmaaldrich.com]

- 6. N-(3-Methoxybenzyl)glycine | CAS: 756754-04-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. You are being redirected... [hit2lead.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: N-Boc-3-methoxybenzyl-glycine in Fragment-Based Drug Discovery (FBDD)

Abstract

This application note details the synthesis, characterization, and strategic deployment of N-Boc-N-(3-methoxybenzyl)glycine (referred to herein as NB-3MBG ) within Fragment-Based Drug Discovery (FBDD) workflows. Unlike canonical amino acids, this N-substituted glycine (peptoid) monomer offers a unique combination of backbone flexibility and side-chain rigidity. The 3-methoxybenzyl moiety acts as a "privileged structure," mimicking the electronic and steric properties of tyrosine and phenylalanine while providing a critical hydrogen-bond acceptor via the methoxy group. This guide provides validated protocols for synthesizing this building block and utilizing it to generate high-diversity peptidomimetic fragment libraries.

Part 1: Chemical Basis & Structural Utility

The Molecule: Why NB-3MBG?

In FBDD, the "Rule of Three" (Molecular Weight < 300, cLogP < 3, H-bond donors/acceptors < 3) guides fragment selection. NB-3MBG serves as an ideal "fragment scaffold" for several reasons:

-

N-Substitution (Peptoid Architecture): By moving the side chain from the

-carbon to the nitrogen, the hydrogen bond donor of the amide backbone is removed. This increases membrane permeability and proteolytic stability compared to standard peptides. -

The 3-Methoxy Motif: The methoxy group at the meta position is electronically distinct. It is less sterically hindering than a para substituent but capable of engaging in specific dipole-dipole interactions or acting as a weak H-bond acceptor in cryptic pockets.

-

Boc-Protection: The tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing this unit to be used in solution-phase library synthesis or as a "cap" in solid-phase synthesis before final deprotection.

Structural Visualization

The following diagram illustrates the chemical structure and the functional roles of each component within an FBDD context.

Caption: Structural decomposition of NB-3MBG highlighting functional groups relevant to drug-target interactions and synthetic utility.

Part 2: Synthesis Protocol (The "Make")

While N-substituted glycines can be made via solid-phase sub-monomer methods, isolating the pure N-Boc protected acid is crucial for solution-phase fragment merging.

Reagents & Equipment

-

Reagents: Glycine ethyl ester hydrochloride, 3-methoxybenzaldehyde, Sodium cyanoborohydride (

), Di-tert-butyl dicarbonate ( -

Solvents: Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF).

-

Validation: LC-MS (ESI+), 1H NMR (DMSO-d6).

Step-by-Step Synthesis Workflow

Step 1: Reductive Amination (Imine Formation & Reduction)

-

Dissolve Glycine ethyl ester HCl (10 mmol) and 3-methoxybenzaldehyde (10 mmol) in MeOH (30 mL).

-

Add Triethylamine (10 mmol) to neutralize the salt.

-

Add catalytic Acetic Acid (1-2 drops) to adjust pH to ~5–6 (facilitates imine formation).

-

Stir at Room Temperature (RT) for 2 hours. Checkpoint: Solution may turn slightly yellow.

-

Cool to 0°C. Slowly add

(12 mmol) portion-wise. -

Stir overnight at RT.

-

Workup: Quench with water, extract with DCM, dry over

, and concentrate. Result: Crude Secondary Amine.

Step 2: Boc Protection

-

Dissolve the crude amine in 1:1 Dioxane/Water (20 mL).

-

Add

(20 mmol) followed by -

Stir at RT for 4 hours.

-

Workup: Acidify carefully with 1M HCl (to pH 4), extract with Ethyl Acetate. Purify via flash chromatography (Hexane/EtOAc). Result: N-Boc-N-(3-methoxybenzyl)glycine ethyl ester.

Step 3: Ester Hydrolysis

-

Dissolve the protected ester in THF/Water (3:1).

-

Add LiOH (2.5 eq). Stir at RT for 2 hours.

-

Critical Step: Evaporate THF. Acidify aqueous layer to pH 3 with 1M HCl. The product may precipitate or require extraction with DCM.

-

Final Product: N-Boc-N-(3-methoxybenzyl)glycine (NB-3MBG) .

Caption: Synthesis pathway for NB-3MBG via reductive amination and orthogonal protection.

Part 3: Application in FBDD (The "Test")

Strategic Role: Fragment Growing

NB-3MBG is rarely screened as a singleton. Its power lies in Fragment Growing .

-

Scenario: A primary screen identifies a weak hit (e.g., a simple amine or aromatic ring) that binds to the S1 pocket of a protease.

-

Application: NB-3MBG is coupled to this hit. The glycine backbone extends the molecule into the S2/S3 pockets, while the 3-methoxybenzyl group probes for hydrophobic interactions or specific H-bonds (via the methoxy oxygen).

Protocol: Surface Plasmon Resonance (SPR) Screening

To validate the binding of fragments derived from NB-3MBG:

A. Immobilization

-

Chip: Series S Sensor Chip CM5 (Cytiva).

-

Ligand: Target Protein (e.g., 20 µg/mL in Acetate pH 5.0).

-

Method: Amine coupling (EDC/NHS). Target density: 2000–4000 RU (for fragments, high density is required due to low affinity).

B. Injection Cycle

-

Buffer: PBS-P+ with 2% DMSO (critical for fragment solubility).

-

Analytes: NB-3MBG derivatives (concentration series: 10 µM – 1 mM).

-

Flow Rate: 30 µL/min. Contact time: 60s. Dissociation: 60s.

C. Data Analysis

-

Solvent Correction: Essential due to high DMSO content.

-

Metric: Ligand Efficiency (LE).

.-

Target LE for NB-3MBG derivatives: > 0.3 kcal/mol/atom.

-

Part 4: Quality Control & Validation Data

Analytical Specifications

Before using NB-3MBG in library synthesis, it must meet these criteria:

| Parameter | Specification | Method | Rationale |

| Purity | > 95% | HPLC (214 nm) | Impurities (e.g., unreacted aldehyde) are reactive and will ruin library synthesis. |

| Identity | Mass [M+H]+ | LC-MS | Confirm Boc (+100 Da shift) and Methoxy pattern. |

| Residual Solvent | < 1% | 1H NMR | Solvents like DMF/DCM interfere with SPR binding assays. |

| Chirality | Achiral | Polarimetry | N-substituted glycines are achiral; confirms no contamination with alpha-isomers. |

Troubleshooting Common Issues

-

Issue: Low yield in reductive amination.

-

Cause: Incomplete imine formation before reduction.

-

Fix: Use a dehydrating agent (molecular sieves) during the imine step or extend time before adding NaCNBH3.

-

-

Issue: Product oiling out after hydrolysis.

-

Fix: The free acid is lipophilic. Do not rely on precipitation. Extract exhaustively with DCM at pH 3.

-

References

-

Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

-

Fowler, S. A., & Blackwell, H. E. (2009). "Structure–function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function." Organic & Biomolecular Chemistry.

- Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Boc-3-methoxybenzyl-glycine Synthesis

Current Status: Online Ticket ID: #REQ-CHEM-8821 Subject: Troubleshooting Low Yield in Peptoid Monomer Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of N-Boc-N-(3-methoxybenzyl)glycine is a critical step in generating peptoid building blocks.[1] Low yields in this sequence are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three distinct stages: reductive amination , Boc-protection of a secondary amine , and hydrolytic workup .

This guide abandons generic advice to focus on the specific electronic and steric challenges of the 3-methoxybenzyl moiety. The meta-methoxy substituent exerts an inductive electron-withdrawing effect (-I), making the aldehyde reactive but the resulting secondary amine less nucleophilic, complicating the subsequent Boc protection.[1]

Module 1: The Reductive Amination Bottleneck

The Symptom: High consumption of aldehyde, but low yield of the secondary amine intermediate. Significant formation of benzyl alcohol side products.

The Root Cause: Competitive Reduction

The most common error is using Sodium Borohydride (

The Solution: The "STAB" Protocol

Switch to Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) .[1] It is sterically bulky and electron-deficient, making it selective for the protonated imine (iminium ion) over the aldehyde.

Optimized Protocol (Step 1)

-

Reagents:

-

Imine Formation (Critical):

-

Mix Glycine ester,

, and Aldehyde in DCE. -

Add

or activated 3Å Molecular Sieves. -

Stir for 2 hours at Room Temp (RT). Do not skip this. You must drive the equilibrium to the imine before reducing.

-

-

Reduction:

-

Cool to 0°C.[1]

-

Add STAB (1.5 equiv) portion-wise.

-

Allow to warm to RT and stir overnight.

-

Checkpoint: TLC should show disappearance of aldehyde. If aldehyde remains, add 0.5 equiv STAB and 1 equiv Acetic Acid (AcOH) to catalyze iminium formation.

-

Module 2: The "Boc" Trap

The Symptom: Incomplete conversion to the N-Boc product; presence of unreacted secondary amine.

The Root Cause: Steric Hindrance

You are attempting to put a bulky tert-butyl group onto a nitrogen that already holds a bulky benzyl group and a glycine backbone.[1] The secondary amine is sterically crowded. Standard conditions (

The Solution: Catalytic Hyper-Acylation

Use a non-nucleophilic base and a catalyst in an organic solvent.[1][2]

Optimized Protocol (Step 2)

-

Workup from Step 1: Quench the reductive amination with saturated

. Extract with DCM.[1] Do not hydrolyze the ester yet. -

Boc Protection:

-

Conditions: Reflux (40°C) for 4–6 hours if RT reaction is sluggish.

Module 3: Hydrolysis & The "Invisible" Product

The Symptom: The reaction looks good on TLC, but after workup, the mass balance is essentially zero.

The Root Cause: Phase Transfer Failure

The final product, N-Boc-N-(3-methoxybenzyl)glycine , is a carboxylic acid.[1] If you perform a basic workup or fail to acidify correctly, the product remains in the aqueous layer as a carboxylate salt (

The Solution: Controlled Acidification

-

Hydrolysis: Treat the N-Boc ester with LiOH (3 equiv) in THF/Water (1:1).

-

The Critical Extraction:

-

Remove THF under vacuum.[1]

-

Wash the aqueous layer with Ether/Hexane (removes non-polar impurities).[1] Product is still in water.

-

Acidify aqueous layer to pH 3.0 using 1M

or Citric Acid.[1] Avoid HCl if possible to prevent Boc cleavage.[1] -

Extract immediately with Ethyl Acetate (x3).

-

Dry over

and concentrate.

-

Troubleshooting Visualization[1]

Decision Tree: Diagnosing Low Yield

Caption: Diagnostic logic flow for identifying the specific stage of yield loss.

Comparative Data: Reducing Agents

| Variable | Sodium Borohydride ( | Sodium Cyanoborohydride ( | Sodium Triacetoxyborohydride (STAB) |

| Selectivity | Low (Reduces Aldehydes & Imines) | High (Needs pH 6 control) | Excellent (Self-buffering) |

| Toxicity | Low | High (Generates HCN) | Low |

| Solvent | Methanol/Ethanol | Methanol | DCE / THF |

| Water Tolerance | High | High | Low (Must be anhydrous) |

| Typical Yield | 30-50% (Side reactions) | 60-70% | 85-95% |

Frequently Asked Questions (FAQ)

Q: Can I use free glycine instead of glycine methyl ester? A: Technically yes, but practically no. Free glycine is zwitterionic and insoluble in the organic solvents (DCE/THF) required for efficient STAB reduction.[1] You would have to use methanol, which reacts with STAB. Using the ester ensures solubility and kinetic efficiency.

Q: My Boc reaction is stuck at 80% conversion. Should I add more Boc anhydride?

A: Adding more

Q: Why use Citric Acid/KHSO4 instead of HCl for acidification?

A: The N-Boc group is acid-labile.[1] While it usually survives brief exposure to cold dilute HCl, using weaker acids like Citric Acid or

References

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][5]

- Boc Protection Catalysis: Ragnarsson, U., et al. "Accelerated Boc-protection of amino acids and their derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1991.

-

Peptoid Synthesis Overview: Zuckermann, R. N., et al. "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis."[1] Journal of the American Chemical Society, vol. 114, no. 26, 1992, pp. 10646-10647.[1]

-

Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[1]

Sources

Technical Support Center: Boc Protection of 3-Methoxybenzyl-glycine

Welcome to the technical support guide for navigating the intricacies of the Boc protection of 3-methoxybenzyl-glycine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your experiments.

Introduction: The Challenge of Protecting 3-Methoxybenzyl-glycine

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The standard procedure typically involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][3][4]

However, the Boc protection of 3-methoxybenzyl-glycine introduces a unique set of challenges. The methoxy group on the benzyl ring, being a potent electron-donating group, significantly activates the aromatic ring towards electrophilic substitution. This heightened reactivity can lead to undesired side reactions, complicating the purification process and reducing the yield of the target N-Boc-3-methoxybenzyl-glycine. This guide will dissect these side reactions and provide robust solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Boc protecting group?

The Boc group is a carbamate that renders primary and secondary amines unreactive towards a wide range of reagents by diminishing their nucleophilicity and basicity.[1] This protection is crucial in multi-step syntheses to prevent unwanted side reactions at the amine functionality.[1]

Q2: What are the standard reagents for Boc protection?

The most common method for introducing a Boc group is through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1][5] A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is frequently used to deprotonate the amine, enhancing its nucleophilicity.[1]